1-Chloro-3-(4-methylphenyl)propan-2-one
Overview
Description
1-Chloro-3-(4-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone that serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and synthetic cathinones .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(4-methylphenyl)propan-2-one can be synthesized through several methods. One common route involves the chlorination of 3-(4-methylphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 1-(4-methylphenyl)propan-2-ol.
Oxidation: 3-(4-methylphenyl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(4-methylphenyl)propan-2-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-methylphenyl)propan-2-one involves its reactivity as a chlorinated ketone. The compound can undergo nucleophilic attack at the carbonyl carbon or the chlorine-substituted carbon, leading to various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the chlorine atom and the carbonyl group, which make the compound more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Chloro-3-(4-methylphenyl)propan-2-one can be compared with other similar compounds, such as:
2-Chloro-1-(4-methylphenyl)-1-propanone: Another chlorinated ketone with similar reactivity but different substitution patterns.
3-Chloro-1-(4-methylphenyl)propan-1-one: A positional isomer with the chlorine atom at a different position on the carbon chain.
4-Chloro-3-methylmethcathinone: A synthetic cathinone with both a chlorine and a methyl group on the phenyl ring, used as a stimulant.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in various chemical and industrial contexts.
Properties
IUPAC Name |
1-chloro-3-(4-methylphenyl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYIKCMAJJDPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279411 | |
Record name | 1-Chloro-3-(4-methylphenyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-14-3 | |
Record name | 1-Chloro-3-(4-methylphenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24253-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(4-methylphenyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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